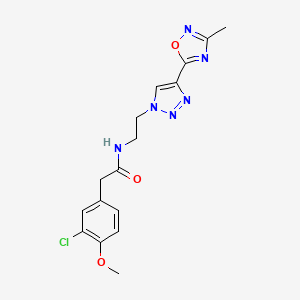
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxyphenyl group, an oxadiazole moiety, and a triazole ring. Its molecular formula is C₁₈H₁₉ClN₄O₂ with a molecular weight of approximately 364.82 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Caspase activation |
| Compound B | HeLa | 2.41 | HDAC inhibition |
| Target Compound | MCF-7 | TBD | TBD |
Antimalarial Activity
There is emerging evidence suggesting that compounds with similar structural frameworks exhibit antimalarial activity against Plasmodium falciparum. For example, oxadiazole derivatives have shown promising results with low IC50 values indicating high potency against malaria parasites .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Triazole derivatives often intercalate into DNA or inhibit topoisomerases.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase cascades.
Case Studies
A notable study investigated the effects of an oxadiazole-based compound on MCF-7 cells, revealing increased expression levels of p53 and enhanced cleavage of caspase-3, indicative of apoptosis induction . Another study focused on the synthesis and evaluation of various 1,2,4-oxadiazole derivatives for their anticancer properties against different cell lines .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWKWOHONZEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














